molecular formula C12H12F3N B14134812 Benzobicyclo(221)heptene,2EX-NH2-7CF3 CAS No. 83118-51-8

Benzobicyclo(221)heptene,2EX-NH2-7CF3

Cat. No.: B14134812
CAS No.: 83118-51-8
M. Wt: 227.22 g/mol
InChI Key: TUVADWWHSVEAFL-UHFFFAOYSA-N
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Description

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the amino group in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 can be achieved through several synthetic routes. One common method involves the photochemical intramolecular cycloaddition of vinylstyryl oxazoles. This process typically begins with the synthesis of cis/trans-4- and cis/trans-5-(2-vinylstyryl)oxazoles through Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes . The photochemical cycloaddition of these oxazoles results in the formation of diverse fused oxazoline-benzobicyclo[3.2.1]octadienes, which can be further transformed into the desired compound .

Industrial Production Methods

Industrial production of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including light intensity, temperature, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

CAS No.

83118-51-8

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

IUPAC Name

5-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine

InChI

InChI=1S/C12H12F3N/c13-12(14,15)7-1-2-8-6-3-10(9(8)5-7)11(16)4-6/h1-2,5-6,10-11H,3-4,16H2

InChI Key

TUVADWWHSVEAFL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3=C2C=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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